Cas no 436099-73-9 (2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine)
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine,4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
- [2-(4-Fluoro-phenyl)-ethyl]-(4-methoxy-benzyl)-amine
- 2-(4-FLUORO-PHENYL)-ETHYL]-(4-METHOXY-BENZYL)-AMINE
- 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
- [2-(4-fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine
- 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
- AC1Q4CSM
- PubChem7581
- SBB007242
- Z86139403
- [2-(4-fluoro-phenyl)ethyl]-(4-methoxybenzyl)amine
- Cambridge id 5558909
- DTXSID30366343
- A826381
- NCGC00334779-01
- N-(4-FLUOROPHENETHYL)-N-(4-METHOXYBENZYL)AMINE
- 436099-73-9
- Benzeneethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-
- VS-04014
- FT-0644670
- 355382-03-5
- AB00089122-03
- AKOS000230489
- 2-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
- AB00089122-01
- 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine
-
- Inchi: 1S/C16H18FNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3
- InChI Key: UMGMIRCFIDBCPX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCNCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 259.13700
- Monoisotopic Mass: 259.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 3.55750
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F591253-10mg |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine |
436099-73-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F591253-50mg |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine |
436099-73-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | F591253-100mg |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine |
436099-73-9 | 100mg |
$ 275.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388483-1g |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethan-1-amine hydrochloride |
436099-73-9 | 97% | 1g |
¥3307.00 | 2024-05-13 | |
| Crysdot LLC | CD12071876-1g |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine |
436099-73-9 | 97% | 1g |
$318 | 2024-07-24 |
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine: A Comprehensive Overview
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS No. 436099-73-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of ethanamine with a unique combination of functional groups that contribute to its diverse biological activities and potential therapeutic applications.
The molecular structure of 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine consists of a central ethanamine backbone, a 4-fluorophenyl substituent, and an N-(4-methoxybenzyl) group. The presence of these specific functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various biochemical studies and drug development initiatives.
Recent advancements in the field of medicinal chemistry have highlighted the potential of 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine in modulating specific biological pathways. For instance, studies have shown that this compound exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI), which has led to its evaluation as a potential antidepressant agent. The selective binding to serotonin transporters (SERT) and the subsequent increase in serotonin levels in the synaptic cleft are key mechanisms that underlie its antidepressant effects.
In addition to its SSRI properties, 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine has also been investigated for its potential anti-inflammatory and analgesic activities. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models, suggesting its potential as a novel therapeutic agent for conditions such as arthritis and neuropathic pain. The exact mechanisms by which it exerts these effects are still under investigation, but preliminary findings indicate that it may interact with multiple signaling pathways involved in inflammation and pain modulation.
The pharmacokinetic profile of 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine has also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral medication. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a relatively long half-life that allows for once-daily dosing regimens. Metabolism primarily occurs via hepatic enzymes, and the major metabolites are excreted through both renal and biliary routes.
Clinical trials evaluating the safety and efficacy of 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine are currently underway. Early-phase trials have demonstrated promising results, with the compound showing good tolerability and minimal side effects at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and to optimize dosing regimens for different patient populations.
In conclusion, 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS No. 436099-73-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, paving the way for its potential use in treating various medical conditions.
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